Cas no 2168157-65-9 (2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid)

2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid structure
2168157-65-9 structure
商品名:2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid
CAS番号:2168157-65-9
MF:C10H8FNO4
メガワット:225.173226356506
CID:5791025
PubChem ID:165659022

2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2168157-65-9
    • 2-(2-fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid
    • EN300-1848565
    • 2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid
    • インチ: 1S/C10H8FNO4/c11-9-3-5(12(15)16)1-2-6(9)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14)
    • InChIKey: CWVCDVYNERMBCO-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C=CC=1C1CC1C(=O)O)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 225.04373590g/mol
  • どういたいしつりょう: 225.04373590g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 316
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 83.1Ų

2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1848565-2.5g
2-(2-fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid
2168157-65-9
2.5g
$1931.0 2023-09-19
Enamine
EN300-1848565-5.0g
2-(2-fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid
2168157-65-9
5g
$2858.0 2023-06-02
Enamine
EN300-1848565-0.05g
2-(2-fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid
2168157-65-9
0.05g
$827.0 2023-09-19
Enamine
EN300-1848565-0.1g
2-(2-fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid
2168157-65-9
0.1g
$867.0 2023-09-19
Enamine
EN300-1848565-1.0g
2-(2-fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid
2168157-65-9
1g
$986.0 2023-06-02
Enamine
EN300-1848565-1g
2-(2-fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid
2168157-65-9
1g
$986.0 2023-09-19
Enamine
EN300-1848565-10g
2-(2-fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid
2168157-65-9
10g
$4236.0 2023-09-19
Enamine
EN300-1848565-5g
2-(2-fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid
2168157-65-9
5g
$2858.0 2023-09-19
Enamine
EN300-1848565-0.25g
2-(2-fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid
2168157-65-9
0.25g
$906.0 2023-09-19
Enamine
EN300-1848565-10.0g
2-(2-fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid
2168157-65-9
10g
$4236.0 2023-06-02

2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid 関連文献

Related Articles

2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acidに関する追加情報

Introduction to 2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid (CAS No. 2168157-65-9)

2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid (CAS No. 2168157-65-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, including a cyclopropane ring and a fluoro-nitrophenyl substituent, exhibits promising properties that make it a valuable candidate for further exploration in drug development. The presence of both fluoro and nitro functional groups imparts distinct electronic and steric effects, which can be leveraged to modulate biological activity.

The cyclopropane-1-carboxylic acid moiety in the molecular structure of this compound is particularly noteworthy. Cyclopropanes are known for their high ring strain, which can translate into enhanced reactivity and binding affinity when incorporated into biologically active molecules. This strained ring system often serves as a scaffold for designing small-molecule inhibitors targeting various enzymes and receptors. In contrast, the 2-fluoro-4-nitrophenyl group introduces both electron-withdrawing and electron-donating capabilities, depending on the specific chemical environment. The fluorine atom, in particular, is widely recognized for its ability to improve metabolic stability, binding affinity, and pharmacokinetic profiles in drug candidates.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of 2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid with greater accuracy. Studies suggest that this compound may exhibit inhibitory effects on certain kinases and transcription factors, making it a potential lead compound for therapeutic applications in oncology and inflammatory diseases. The nitro group, while traditionally associated with explosive properties, plays a crucial role in modulating the electronic properties of the aromatic ring, thereby influencing interactions with biological targets.

In vitro studies have demonstrated that derivatives of this compound can exhibit significant binding affinity to proteins involved in cellular signaling pathways. For instance, modifications to the cyclopropane ring or the phenyl substituent have shown promise in reducing off-target effects while maintaining potent activity against disease-relevant targets. The fluoro group's ability to enhance lipophilicity has also been exploited to improve oral bioavailability, a critical factor in drug development.

The synthesis of 2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid presents unique challenges due to the sensitivity of the cyclopropane ring and the need for precise functionalization of the aromatic moiety. However, modern synthetic methodologies have made significant strides in addressing these challenges. Transition-metal-catalyzed reactions and organometallic chemistry have enabled efficient construction of complex frameworks, while protecting group strategies allow for selective functionalization at multiple sites.

One particularly intriguing aspect of this compound is its potential as a building block for more complex drug candidates. By incorporating additional functional groups or linking it to other pharmacophores, researchers can generate libraries of derivatives with tailored biological activities. High-throughput screening (HTS) techniques combined with structure-based drug design (SBDD) have accelerated the process of identifying promising analogs.

The pharmacokinetic properties of 2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid have also been extensively studied. Preclinical data indicate that this compound exhibits reasonable solubility and stability under physiological conditions, suggesting its feasibility as an oral therapeutic agent. Additionally, preliminary toxicity studies have shown mild hepatotoxicity at high doses but no significant concerns at therapeutic concentrations.

Looking ahead, the future research directions for 2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid are multifaceted. Exploration into its mechanism of action will be crucial for understanding its therapeutic potential fully. Furthermore, developing novel synthetic routes to optimize yield and purity will be essential for scaling up production for clinical trials.

The integration of machine learning models into drug discovery pipelines has opened new avenues for predicting the efficacy and safety of compounds like this one before experimental validation becomes necessary. By leveraging large datasets and advanced algorithms, researchers can prioritize candidates more effectively, reducing attrition rates during early-stage development.

In conclusion,2-(2-Fluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid represents a compelling example of how structural innovation can lead to novel therapeutic agents with significant biological activity. Its unique combination of functional groups makes it a versatile scaffold for further medicinal chemistry efforts aimed at addressing unmet medical needs across various therapeutic areas.

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